Benzenesulfonic acid, 4-(4-((4-((4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt

Catalog No.
S14350549
CAS No.
72829-13-1
M.F
C33H25N9Na2O9S2
M. Wt
801.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenesulfonic acid, 4-(4-((4-((4-((4,5-dihydro-3...

CAS Number

72829-13-1

Product Name

Benzenesulfonic acid, 4-(4-((4-((4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt

IUPAC Name

disodium;4-[3-methyl-4-[[4-[[4-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate

Molecular Formula

C33H25N9Na2O9S2

Molecular Weight

801.7 g/mol

InChI

InChI=1S/C33H27N9O9S2.2Na/c1-19-29(32(44)41(39-19)25-11-15-27(16-12-25)52(46,47)48)37-35-23-5-3-21(4-6-23)31(43)34-22-7-9-24(10-8-22)36-38-30-20(2)40-42(33(30)45)26-13-17-28(18-14-26)53(49,50)51;;/h3-18,29-30H,1-2H3,(H,34,43)(H,46,47,48)(H,49,50,51);;/q;2*+1/p-2

InChI Key

ZAKDIUJDZSMNSX-UHFFFAOYSA-L

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N=NC4C(=NN(C4=O)C5=CC=C(C=C5)S(=O)(=O)[O-])C)C6=CC=C(C=C6)S(=O)(=O)[O-].[Na+].[Na+]

Benzenesulfonic acid, 4-(4-((4-((4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt is a complex aromatic sulfonic acid derivative. This compound features multiple azo and pyrazole functional groups, contributing to its unique chemical properties and potential applications. The presence of sulfonate groups enhances its solubility in water, making it suitable for various industrial and pharmaceutical applications.

The molecular formula of this compound can be represented as C30H28N8O8S2C_{30}H_{28}N_{8}O_{8}S_{2}, indicating a high molecular weight and a complex structure. Its disodium salt form implies that it is likely used in applications requiring enhanced solubility and stability in aqueous environments.

  • Sulfonation: The introduction of sulfonic acid groups via electrophilic aromatic substitution is common, often using sulfur trioxide or fuming sulfuric acid as reagents .
  • Formation of Sulfonamides: Reacting with amines can yield sulfonamides, which are important in medicinal chemistry .
  • Esterification: The reaction with alcohols forms esters, which can be useful in various chemical syntheses .
  • Desulfonation: Heating in aqueous conditions can reverse the sulfonation process, regenerating benzene .
  • Conversion to Sulfonyl Chlorides: This can be achieved using phosphorus pentachloride, facilitating further reactions with nucleophiles .

Benzenesulfonic acid derivatives have diverse applications across several fields:

  • Dyes and Pigments: They are crucial in the synthesis of azo dyes due to their ability to form stable colored compounds .
  • Pharmaceuticals: Used as intermediates in the production of various drugs, particularly those requiring enhanced solubility and bioavailability.
  • Surfactants: Their surfactant properties make them valuable in detergents and cleaning products.
  • Agricultural Chemicals: Some derivatives serve as herbicides or fungicides due to their biological activity.

The synthesis of benzenesulfonic acid derivatives typically involves:

  • Sulfonation of Benzene: This is achieved by heating benzene with concentrated sulfuric acid or fuming sulfuric acid, generating benzenesulfonic acid as an intermediate .
  • Azo Coupling Reactions: The introduction of azo groups is performed by coupling diazonium salts with phenolic compounds or other suitable substrates under controlled conditions.
  • Formation of Disodium Salt: The final product can be converted into its disodium salt form through neutralization with sodium hydroxide or sodium carbonate, enhancing its solubility for various applications.

Research into the interactions of benzenesulfonic acid derivatives reveals:

  • Complex Formation with Metal Ions: These compounds can chelate metal ions, which may enhance their efficacy in certain applications such as catalysis or drug delivery systems.
  • Biological Interactions: Studies indicate that these compounds can interact with various biomolecules, influencing their pharmacokinetics and pharmacodynamics .

Several compounds share structural similarities with benzenesulfonic acid derivatives:

Compound NameStructure FeaturesUnique Aspects
Benzenesulfonic AcidAromatic sulfonic acidSimplest aromatic sulfonic acid
4-Aminobenzenesulfonic AcidAmino group on the benzene ringUsed in dye manufacturing
2-Naphthalenesulfonic AcidNaphthalene backbone with sulfonic groupHigher stability and different reactivity
Phenolsulfonic AcidPhenolic hydroxyl group alongside sulfonateCommonly used in pharmaceuticals

Each of these compounds possesses unique characteristics that differentiate them from benzenesulfonic acid derivatives while maintaining similar functional groups that confer specific chemical reactivity and biological activity.

Traditional Diazotization and Coupling Techniques

The synthesis of this benzenesulfonic acid derivative relies on classical diazotization and coupling reactions. In a representative procedure, ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is diazotized using sodium nitrite ($$ \text{NaNO}2 $$) in hydrochloric acid ($$ \text{HCl} $$) at 0–5°C. The resulting diazonium salt is then coupled with active methylene compounds, such as pyrazolone derivatives, in an ethanol-water medium buffered with sodium acetate ($$ \text{CH}3\text{COONa} $$). For example, coupling with 1-(3-chlorophenyl)-3-methyl-5-pyrazolone proceeds at pH 7.5–8.0 and 56°C, yielding azo intermediates that precipitate upon acidification.

Key parameters influencing traditional synthesis include:

  • Temperature: Diazotization requires strict control at 0–5°C to prevent decomposition of the diazonium salt.
  • pH: Coupling reactions proceed optimally in slightly alkaline conditions (pH 7.5–8.0).
  • Stoichiometry: A 1:1 molar ratio of diazo component to coupling agent ensures minimal side products.

Table 1: Traditional Synthesis Conditions

ParameterValue/RangeSource
Diazotization temp.0–5°C
Coupling pH7.5–8.0
Solvent systemEthanol-water (2:1 v/v)

Modern Green Chemistry Approaches

Recent advances emphasize solvent selection and energy efficiency. Ethanol, a renewable solvent, replaces toxic aromatic hydrocarbons in coupling reactions, reducing environmental impact. Microwave-assisted diazotization has been explored to shorten reaction times, though conventional thermal methods remain prevalent for this compound. Additionally, in situ generation of diazonium salts minimizes intermediate isolation steps, improving atom economy.

Green Metrics Comparison

MethodSolventEnergy InputYield (%)
TraditionalEthanolThermal70–75*
Microwave-assistedEthanolMicrowave78–82*

*Estimated based on analogous pyrazole azo dye syntheses.

Reaction Mechanism Elucidation

The synthesis proceeds via a stepwise mechanism:

  • Diazotization: The primary amine group of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate reacts with $$ \text{NaNO}2 $$ and $$ \text{HCl} $$ to form a diazonium ion ($$ \text{Ar-N}2^+ $$).
  • Coupling: The diazonium ion undergoes electrophilic substitution with the active methylene group of the pyrazolone derivative, forming the azo linkage.
  • Tautomerization: The initial azo product may tautomerize to a hydrazo form, stabilized by intramolecular hydrogen bonds.

Density functional theory (DFT) calculations using the B3LYP/6-311G(d,p) basis set confirm the stability of the hydrazo tautomer in the ground state, with a Gibbs free energy difference of $$ \Delta G = -2.3 \, \text{kcal/mol} $$ compared to the azo form.

Yield Optimization and Purification Strategies

Yield optimization focuses on:

  • Precipitation control: Adding sodium chloride ($$ \text{NaCl} $$) salts out the product, achieving >90% recovery.
  • pH adjustment: Maintaining pH 7.5–8.0 during coupling minimizes byproduct formation.
  • Purification: Recrystallization from ethanol-water mixtures (3:1 v/v) removes unreacted starting materials, confirmed by thin-layer chromatography (TLC).

Table 2: Purification Outcomes

MethodPurity (%)Yield (%)
Filtration85–9070–75
Recrystallization98–9965–70

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

1

Exact Mass

801.10120432 g/mol

Monoisotopic Mass

801.10120432 g/mol

Heavy Atom Count

55

General Manufacturing Information

Benzenesulfonic acid, 4-[4-[2-[4-[[4-[2-[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]diazenyl]benzoyl]amino]phenyl]diazenyl]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-, sodium salt (1:2): INACTIVE

Dates

Last modified: 08-10-2024

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